2-(1,2-Benzisoxazol-3-yl)acetic acid
Overview
Description
2-(1,2-Benzisoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is an off-white solid and is soluble in methanol .
Synthesis Analysis
The synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid involves reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF to afford the 2-azirines .Molecular Structure Analysis
The molecular structure of 2-(1,2-Benzisoxazol-3-yl)acetic acid consists of a benzisoxazole ring attached to an acetic acid group .Chemical Reactions Analysis
The reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases are described . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF to afford the 2-azirines and the 3-iminobenzofurans .Physical And Chemical Properties Analysis
2-(1,2-Benzisoxazol-3-yl)acetic acid has a melting point of 123 °C and a boiling point of 377.3±17.0 °C . It has a density of 1.394±0.06 g/cm3 .Scientific Research Applications
Diuretic Activity : A study on [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids, which are structurally related to 2-(1,2-Benzisoxazol-3-yl)acetic acid, found specific compounds to demonstrate significant diuretic activity in mice and dogs. One such compound, identified as HP 522, also showed moderate uricosuric effects in chimpanzees (Shutske et al., 1982).
Anti-inflammatory Properties : Research on 1,2-benzisoxazoles substituted with acetic and propionic acid residues indicated anti-inflammatory effects in a rat carrageenan foot edema assay. Compounds with substitutions in the 6- and 7-positions demonstrated notable activity (Saunders & Williamson, 1979).
Chemical Synthesis and Characterization : A restatement of previous literature corrected the formulation of a compound initially thought to be 4-hydroxylaminocoumarin, recognizing it as 1,2-benzisoxazole-3-acetic acid. This correction highlighted the importance of accurate data in chemical synthesis and characterization (Casini, Guallieri & Stein, 1969).
Plant Morphogenesis and Auxin-like Activity : Studies have examined the impact of 1,2-benzisoxazole-3-acetic acid on plant regeneration and cell elongation. For instance, its effects on shoot induction and root formation in tomato and pea plants were investigated, revealing insights into its role in plant morphogenesis (Branca et al., 1991).
Spasmolytic Activity : Research on aminoalkyl esters of 2-(1,2-benzisoxazol-3-yl)acetates, including derivatives of 1,2-benzisoxazole-3-acetic acid, showed significant spasmolytic activity, demonstrating potential for the treatment of spasmodic conditions (Naruto et al., 1987).
Electrophilic Substitution Studies : The electrophilic substitution behavior of 1,2-benzisoxazole-3-acetic acid has been explored, providing valuable insights into its reactivity and potential applications in synthetic chemistry (Uno & Kurokawa, 1978).
Effects on Carrot Somatic Embryos : A study demonstrated that 1,2-Benzisoxazole-3-acetic acid can inhibit somatic embryogenesis in carrot cells beyond the globular stage, suggesting a unique biological activity that could be relevant in developmental biology and agriculture (Baldan et al., 1995).
Safety And Hazards
Future Directions
Benzisoxazole analogues are a privileged scaffold in biological chemistry and affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules . The distinct benzisoxazole molecules also exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory and other activities . This overview focuses on the current status of medicinal chemistry in terms of a comprehensive and broad overview of the many benzisoxazole analogues, as well as their appearances as initial building blocks in a variety of core structures to support trials in therapeutic applications .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSIAYQIMUUCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306794 | |
Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Benzisoxazol-3-yl)acetic acid | |
CAS RN |
4865-84-3 | |
Record name | 1,2-Benzisoxazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4865-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 179803 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4865-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzisoxazole-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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